molecular formula C36H71NO3 B1164716 Ceramides (non-hydroxy)

Ceramides (non-hydroxy)

货号: B1164716
分子量: 566
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceramides (non-hydroxy), also known as Ceramides (non-hydroxy), is a useful research compound. Its molecular formula is C36H71NO3 and its molecular weight is 566. The purity is usually 95%.
BenchChem offers high-quality Ceramides (non-hydroxy) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ceramides (non-hydroxy) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Skin Barrier Function and Dermatological Applications

Non-hydroxy ceramides are integral to the skin's permeability barrier. They help maintain moisture levels and protect against environmental stressors. The following table summarizes key findings regarding their applications in dermatology:

Application Details
Atopic Dermatitis Non-hydroxy ceramides improve skin barrier function, alleviating symptoms associated with atopic dermatitis .
Psoriasis Treatment Altered ceramide profiles have been linked to psoriasis; topical applications can restore balance .
Moisturizers Formulations containing non-hydroxy ceramides enhance hydration and skin texture .
Anti-Aging Products They improve skin elasticity and reduce wrinkles by enhancing the structural integrity of the skin .

Case Study 1: Efficacy in Atopic Dermatitis

A clinical trial investigated the effects of a moisturizer containing non-hydroxy ceramides on patients with atopic dermatitis. Results showed significant improvements in transepidermal water loss and overall skin hydration after 8 weeks of treatment. Patients reported reduced itching and scaling, indicating enhanced barrier function .

Case Study 2: Psoriasis Management

In another study focused on psoriasis, the application of a cream containing non-hydroxy ceramides led to a notable decrease in lesion severity and improvement in skin texture. The study highlighted the potential of these ceramides to restore normal lipid composition in psoriatic skin .

化学反应分析

Benzoylation Characteristics

Benzoyl chloride reacts differentially with ceramide subtypes:

  • Non-hydroxy ceramides form N,N-acyl-benzoyl derivatives at 70°C (1 hr)

  • Competitive O-benzoylation occurs but can be minimized using benzoic anhydride

  • Reaction products show distinct HPLC retention times:

    • N-Benzoylated derivatives: 12.3 min (C18 column)

    • O-Benzoylated byproducts: 14.7 min

Critical finding : Benzoylation efficiency depends on fatty acid chain length, with C24 chains showing 23% higher conversion than C16 chains under identical conditions .

Biological Modification Pathways

Non-hydroxy ceramides participate in dynamic metabolic processes:

  • Salvage pathway recycling : Acid ceramidase hydrolyzes Cer[NS] to sphingosine, which re-enters synthesis cycles

  • Epoxidation : CYP4F22 mediates ω-hydroxylation of associated ultra-long-chain fatty acids

  • Hydrogen bonding networks : Influence lipid bilayer stability through amide group interactions (Table 2)

Table 2: Hydrogen Bond Analysis in Lipid Bilayers

Ceramide Ratio (NS:NP)Amide I Frequency (cm⁻¹)Hydrogen Bonds/Ceramide
1:21612.8 ± 0.83.14 ± 0.01
2:11634.7 ± 2.52.96 ± 0.04

Data shows enhanced hydrogen bonding in NS-dominated systems improves membrane stability .

Analytical Characterization Methods

Advanced techniques ensure reaction monitoring and purity control:

  • HPLC-ELSD : Detects 0.5% impurity levels using 3-(p-phenylbenzoyl)estrone internal standard

  • FTIR spectroscopy : Identifies amide I (1640 cm⁻¹) and II (1548 cm⁻¹) vibrations for hydrogen bonding analysis

  • Heavy metal testing : Certifies <10 ppm lead content in pharmaceutical-grade ceramides

These reactions and analytical approaches enable precise engineering of non-hydroxy ceramides for cosmetic formulations and barrier repair therapies, with current research focusing on improving acylation selectivity through modified Lewis acid catalysts .

常见问题

Basic Research Questions

Q. What are the primary biosynthetic pathways for non-hydroxy ceramides, and how can researchers experimentally distinguish between them?

Non-hydroxy ceramides are synthesized via two main pathways: (1) hydrolysis of sphingomyelin by sphingomyelinases and (2) de novo synthesis involving serine palmitoyl transferase (SPT) and ceramide synthase . To distinguish between these pathways, researchers can use isotopic labeling (e.g., 13C^{13}\text{C}-serine) to trace de novo synthesis or inhibit sphingomyelinases (e.g., with GW4869) to isolate pathway contributions. LC-MS/MS is then employed to quantify labeled vs. unlabeled ceramide species .

Q. What analytical methods are most reliable for quantifying non-hydroxy ceramides in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in distinguishing structural isomers. For example, reversed-phase chromatography coupled with MRM (multiple reaction monitoring) can separate non-hydroxy ceramides from hydroxylated analogs. Internal standards (e.g., C17-ceramide) are critical for normalization .

Q. How do non-hydroxy ceramides contribute to membrane biophysics compared to hydroxylated variants?

Non-hydroxy ceramides lack the hydroxyl group on the acyl chain, reducing hydrogen-bonding capacity and increasing membrane rigidity. Researchers use Langmuir monolayers or atomic force microscopy (AFM) to compare lipid packing and phase behavior. For instance, non-hydroxy ceramides form more condensed lipid domains than α-hydroxy ceramides, impacting membrane permeability .

Advanced Research Questions

Q. How can conflicting data on non-hydroxy ceramide roles in apoptosis be resolved?

Discrepancies often arise from cell-type-specific sphingolipid metabolism or divergent experimental models. To address this, researchers should:

  • Validate ceramide levels using orthogonal methods (e.g., immunofluorescence for subcellular localization and MS for quantification).
  • Use genetic knockout models (e.g., SPTLC1/2-deficient cells) to isolate de novo synthesis effects.
  • Contextualize findings with lipidomic profiling to account for metabolic cross-talk .

Q. What strategies optimize the integration of non-hydroxy ceramide data across multi-omics studies?

Advanced workflows involve:

  • Data normalization : Align lipidomic datasets with transcriptomic/proteomic data using tools like MetaboAnalyst 5.0.
  • Network analysis : Apply weighted gene co-expression network analysis (WGCNA) to identify sphingolipid-metabolism modules.
  • Pathway mapping : Use KEGG or Reactome to overlay ceramide-related pathways with differentially expressed genes .

Q. What are the key challenges in modeling non-hydroxy ceramide transport in silico, and how can they be mitigated?

Challenges include parameterizing force fields for acyl chain flexibility and simulating membrane asymmetry. Solutions:

  • Use molecular dynamics (MD) software like GROMACS with the CHARMM36 lipid force field.
  • Validate simulations against experimental data (e.g., neutron scattering for bilayer thickness).
  • Incorporate coarse-grained models to study long-range trafficking mechanisms .

Q. Methodological Design and Validation

Q. How should researchers design experiments to investigate non-hydroxy ceramide signaling in neurodegenerative diseases?

  • Model selection : Use iPSC-derived neurons or in vivo models (e.g., UGT8-deficient mice, which accumulate non-hydroxy ceramides in myelin).
  • Intervention : Apply inhibitors of ceramide synthase (e.g., fumonisin B1) or sphingomyelinase (e.g., desipramine).
  • Endpoint analysis : Combine lipidomics with functional assays (e.g., electrophysiology for neuronal activity) and histopathology for myelin integrity .

Q. What criteria ensure reproducibility in non-hydroxy ceramide extraction and quantification?

  • Sample preparation : Standardize tissue homogenization in PBS with protease/phosphatase inhibitors.
  • Extraction protocol : Use a modified Bligh-Dyer method with chloroform:methanol (2:1 v/v) and acid hydrolysis to remove glycerophospholipids.
  • Quality control : Include inter-laboratory replicates and reference materials (e.g., NIST SRM 1950 plasma) .

Q. Data and Resource Curation

Q. Which databases provide authoritative structural and metabolic data for non-hydroxy ceramides?

  • PubChem : For physicochemical properties and spectral data (CID 16095221).
  • LIPID MAPS : Curates sphingolipid pathways and mass spectrometry profiles.
  • ChEMBL : Lists bioactive ceramide analogs and associated targets. Avoid commercial databases; prioritize peer-reviewed repositories like Metabolomics Workbench .

Q. How can researchers address gaps in publicly available ceramide datasets?

  • Contribute data to FAIR-aligned repositories (e.g., Chemotion, RADAR4Chem) with metadata compliant with MIAME (Minimum Information About a Metabolomics Experiment).
  • Collaborate with consortia like NFDI4Chem to enhance interoperability of chemical data .

属性

分子式

C36H71NO3

分子量

566

同义词

Ceramide, with mostly non-hydroxy acyl groups

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。